molecular formula C10H18O B14710501 (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane CAS No. 20887-60-9

(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane

Cat. No.: B14710501
CAS No.: 20887-60-9
M. Wt: 154.25 g/mol
InChI Key: SFXWZOTYAVHTJO-HRDYMLBCSA-N
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Description

(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(410)heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a peracid to form the oxirane ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include continuous flow processes and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in the body, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,6S)-2-methoxybicyclo(4.1.0)heptane
  • (1R,2S,6S,7R)-1,2,7-trimethylbicyclo(4.1.0)heptane

Uniqueness

(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.

Properties

CAS No.

20887-60-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

SFXWZOTYAVHTJO-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@H]2[C@@H]1O2

Canonical SMILES

CC(C)(C)C1CCCC2C1O2

Origin of Product

United States

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